molecular formula C17H20FNO4 B15382462 tert-butyl6-fluoro-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate

tert-butyl6-fluoro-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate

Cat. No.: B15382462
M. Wt: 321.34 g/mol
InChI Key: SOEUOJDPJCIPIM-UHFFFAOYSA-N
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Description

tert-Butyl 6-fluoro-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate (CAS: 1207163-87-8) is a spirocyclic compound featuring a benzofuran ring fused to a piperidine moiety. Its molecular formula is C₁₇H₂₁NO₄, with a molecular weight of 303.35 g/mol . The tert-butyl carbamate group at the 1'-position enhances stability and modulates solubility, while the 6-fluoro substituent on the benzofuran ring influences electronic and steric properties. This compound is typically stored at 2–8°C under dry conditions to prevent degradation .

Spirocyclic architectures like this are pivotal in medicinal chemistry due to their conformational rigidity, which improves target binding selectivity.

Properties

Molecular Formula

C17H20FNO4

Molecular Weight

321.34 g/mol

IUPAC Name

tert-butyl 6-fluoro-3-oxospiro[1-benzofuran-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C17H20FNO4/c1-16(2,3)23-15(21)19-8-6-17(7-9-19)14(20)12-5-4-11(18)10-13(12)22-17/h4-5,10H,6-9H2,1-3H3

InChI Key

SOEUOJDPJCIPIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)C3=C(O2)C=C(C=C3)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents/Ring System Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 6-Fluoro, benzofuran-piperidine spiro C₁₇H₂₁NO₄ 303.35 Fluoro enhances polarity; tert-butyl improves stability
tert-Butyl 6-bromo-4-oxospiro[1,3-benzoxazine-2,4'-piperidine]-1'-carboxylate 6-Bromo, benzoxazine-piperidine spiro C₁₇H₂₁BrN₂O₄ 397.27 Bromo substituent increases molecular weight; benzoxazine alters ring electronics
tert-Butyl 5,6-difluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate 5,6-Difluoro, indane-piperidine spiro C₁₈H₂₁F₂NO₃ 337.36 Dual fluoro groups enhance electronegativity; indane core modifies ring strain
tert-Butyl 6-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate 6-Fluoro, benzoxazepine-piperidine spiro C₁₉H₂₅FN₂O₃ 348.42 Seven-membered benzoxazepine increases conformational flexibility
tert-Butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate Chroman-piperidine spiro (no halogen) C₁₈H₂₃NO₄ 317.38 Chroman ring provides planar aromaticity; lacks halogen-mediated reactivity

Stability and Handling

  • The target compound’s tert-butyl group confers superior stability compared to non-protected spiro piperidines (e.g., ’s HCl-labile intermediates) .
  • Purity : Commercial analogs like ’s bromo derivative are available at ≥95% purity, whereas the target compound’s storage requirements (2–8°C) suggest higher sensitivity to thermal degradation .

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